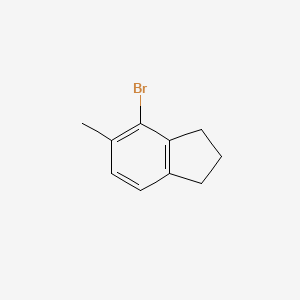
4-Bromo-5-methyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11Br It is a derivative of indene, characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the indene ring
作用机制
Target of Action
It’s known that indene derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
It’s derived from 2’-bromopropiophenone, which is used to synthesize compounds that exhibit muscle relaxing effects .
Biochemical Pathways
Indole derivatives, a related class of compounds, are known to play a significant role in cell biology .
Result of Action
Related compounds synthesized from 2’-bromopropiophenone have been shown to exhibit muscle relaxing effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2,3-dihydro-1H-indene typically involves the bromination of 5-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
4-Bromo-5-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the indene ring can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and sodium alkoxide (NaOR) for alkoxylation.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Major Products
Substitution Reactions: Products include 4-hydroxy-5-methyl-2,3-dihydro-1H-indene, 4-amino-5-methyl-2,3-dihydro-1H-indene, and 4-alkoxy-5-methyl-2,3-dihydro-1H-indene.
Oxidation Reactions: Products include this compound-1-one and this compound-1-carboxylic acid.
Reduction Reactions: Products include 4-bromo-5-methyl-2,3-dihydroindane.
科学研究应用
4-Bromo-5-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
相似化合物的比较
Similar Compounds
5-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Methyl-2,3-dihydro-1H-indene: Similar structure but with the methyl group at the fourth position instead of the fifth.
4-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group, affecting its chemical reactivity and biological activity.
Uniqueness
4-Bromo-5-methyl-2,3-dihydro-1H-indene is unique due to the presence of both a bromine atom and a methyl group on the indene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
属性
IUPAC Name |
4-bromo-5-methyl-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRWYDHESDIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2)C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














